Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Description

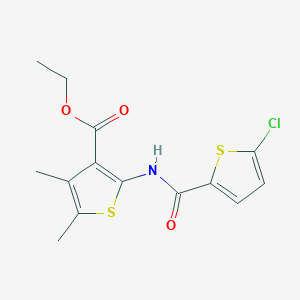

Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a fused thiophene core substituted with methyl groups at positions 4 and 5, an ethyl carboxylate ester at position 3, and a 5-chlorothiophene-2-carboxamido moiety at position 2. Thiophene derivatives are widely explored for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, often attributed to their electron-rich aromatic systems and substituent-dependent reactivity .

Properties

IUPAC Name |

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S2/c1-4-19-14(18)11-7(2)8(3)20-13(11)16-12(17)9-5-6-10(15)21-9/h5-6H,4H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFDRDAQTRQOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene core, followed by the introduction of the chlorothiophene and carboxamido groups. Common reagents used in these reactions include chlorinating agents, amides, and esterification reagents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, catalysts, and solvent systems .

Chemical Reactions Analysis

Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.

Esterification and Hydrolysis: The ethyl ester group can undergo esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Material Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.

Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structure can be compared to the following analogs (Table 1):

Key Structural Insights :

- Chlorothiophene vs.

- Methyl vs. Hydroxy/Dioxo Substituents : The 4,5-dimethyl groups on the thiophene core reduce polarity compared to hydroxylated or dioxo-substituted analogs (), favoring metabolic stability but possibly reducing redox activity.

Physicochemical Properties

- Solubility: The ethyl carboxylate group enhances aqueous solubility compared to non-esterified analogs. Chlorine’s hydrophobicity may reduce this effect slightly.

- Crystallinity: Analogs like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate form planar, tightly packed crystals (space group P2₁/c) , suggesting similar stability for the target compound.

Biological Activity

Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 299.81 g/mol. The compound contains a thiophene core, which is known for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate carboxamides and esters. The process often includes the use of coupling agents and specific reaction conditions to ensure high yield and purity. While specific synthetic routes for this compound are not extensively documented in the available literature, related thiophene derivatives have shown promising methodologies that can be adapted.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiophene moieties. For instance, research on similar compounds has demonstrated significant inhibitory effects on various cancer cell lines, including breast, colon, lung, and prostate cancers. These effects are often attributed to the compounds' ability to inhibit topoisomerase II activity, leading to apoptosis in cancer cells at low micromolar concentrations .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 5.0 | Topoisomerase II inhibition |

| Compound B | Colon Cancer | 4.0 | Induction of ROS |

| Ethyl 2-(...) | Lung & Prostate Cancer | 3.5 | Apoptotic effect via G1 phase |

Antibacterial Activity

Thiophene derivatives have also been evaluated for their antibacterial properties. For example, compounds similar to this compound have shown effective antibacterial action against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as antibacterial agents .

Table 2: Antibacterial Efficacy of Thiophene Compounds

| Compound Name | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound C | S. aureus | 0.5 | Study on thiophene derivatives |

| Compound D | E. coli | 0.25 | Study on thiophene derivatives |

| Ethyl 2-(...) | XDR Salmonella Typhi | 3.125 | Comparative study |

The biological activities associated with this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Compounds similar to this one have been identified as selective inhibitors of topoisomerase II, disrupting DNA replication and leading to cell death in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The induction of ROS in cancer cells has been linked to the apoptotic effects observed in vitro, suggesting that these compounds may trigger oxidative stress pathways that lead to cell death .

- Antibacterial Mechanisms : The antibacterial properties may involve disruption of bacterial cell membranes or interference with essential bacterial enzymes, as indicated by molecular docking studies .

Case Studies

A notable case study involved the evaluation of a series of thiophene-based compounds against various cancer cell lines. The results indicated that certain structural modifications significantly enhanced anticancer activity while reducing toxicity to normal cells . Another study focused on the antibacterial efficacy against multidrug-resistant strains, showcasing the potential for thiophene derivatives in overcoming antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.